REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.CCOCC.[CH:17]#[C:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[Br:31]Br>O>[Br:31][C:17]#[C:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30] |f:0.1|
|
Name
|
butyl lithium hexane
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C#CCCCCCCCCCCCC
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 ml, three-necked, round bottom flask was fitted with mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, addition funnel
|
Type
|
CUSTOM
|
Details
|
for providing nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
After stirring at -10° to -15° C. for an additional 35 min
|
Duration
|
35 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled in a Dry Ice/acetone bath
|
Type
|
STIRRING
|
Details
|
After stirring at -40° C. for an additional 40 min
|
Duration
|
40 min
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted twice with 50 ml portions of ether
|
Type
|
WASH
|
Details
|
The combined ethereal layers were washed twice with 50 ml portions of sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
resulting in 21.9 g (80% yield) of light yellow liquid
|
Name
|
|
Type
|
|
Smiles
|
BrC#CCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |